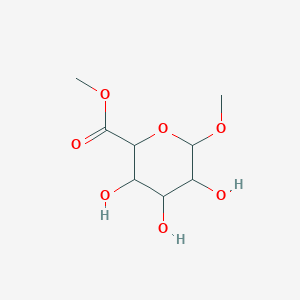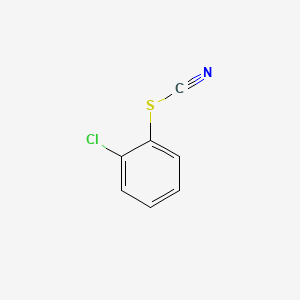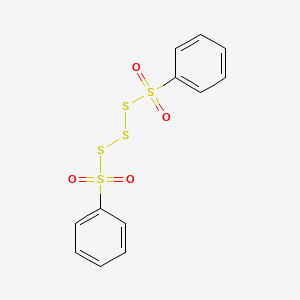
1,1,5,5-Tetraoxo-1,5-diphenyl-1lambda~6~,5lambda~6~-pentasulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-benzenesulfonyl-trisulfane is an organosulfur compound characterized by the presence of two benzenesulfonyl groups attached to a trisulfane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-benzenesulfonyl-trisulfane typically involves the reaction of benzenesulfonyl chloride with trisulfane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzenesulfonyl chloride, trisulfane, and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of bis-benzenesulfonyl-trisulfane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Bis-benzenesulfonyl-trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
科学研究应用
Bis-benzenesulfonyl-trisulfane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate enzyme activity.
Industry: It is used in the production of polymers and other materials with specific chemical properties
作用机制
The mechanism by which bis-benzenesulfonyl-trisulfane exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonyl group attached to a benzene ring.
Disulfane: Contains two sulfur atoms in the backbone, compared to three in trisulfane.
Polysulfanes: Compounds with multiple sulfur atoms in the backbone, which can exhibit different chemical properties
Uniqueness
Bis-benzenesulfonyl-trisulfane is unique due to its specific structure, which combines the properties of both sulfonyl and trisulfane groups.
属性
CAS 编号 |
5692-43-3 |
|---|---|
分子式 |
C12H10O4S5 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
(benzenesulfonyltrisulfanyl)sulfonylbenzene |
InChI |
InChI=1S/C12H10O4S5/c13-20(14,11-7-3-1-4-8-11)18-17-19-21(15,16)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
ZMVVRHUCXQUBFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)SSSS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


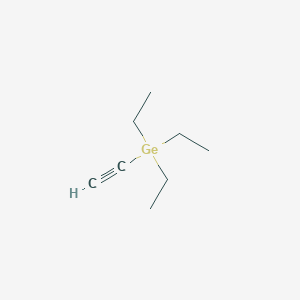
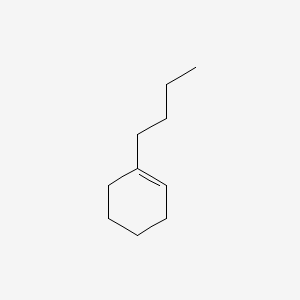
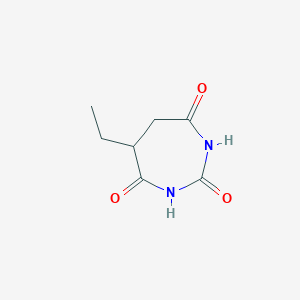
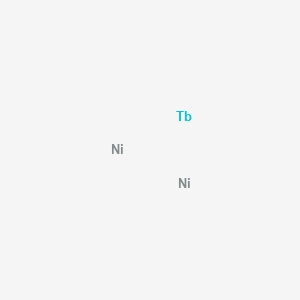
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
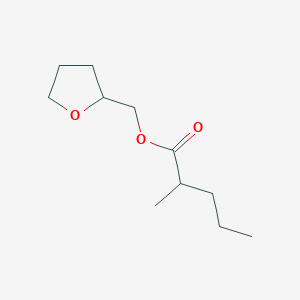
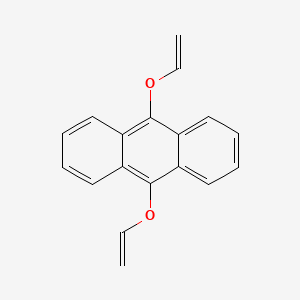
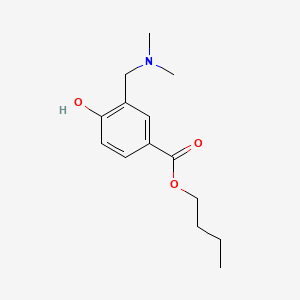

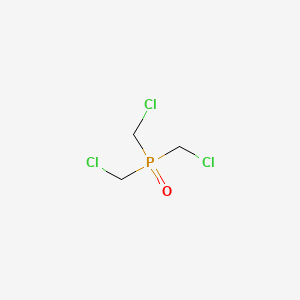
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

